3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with β-dicarbonyl compounds in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-keto-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted thienopyrimidine derivatives.
Scientific Research Applications
3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its biological activities, including kinase inhibition.
Pyrazolo[3,4-d]pyrimidine: Investigated for its anticancer properties.
Thieno[2,3-d]pyrimidine: Studied for its potential as an anti-inflammatory agent.
Uniqueness
3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific structural features, such as the presence of a hydroxyl group and two methyl groups, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
824983-86-0 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
3-hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O3S/c1-4-3-14-7-5(4)6(11)10(13)8(12)9(7)2/h3,13H,1-2H3 |
InChI Key |
XCPVQVUXTBVVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2C)O |
Origin of Product |
United States |
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